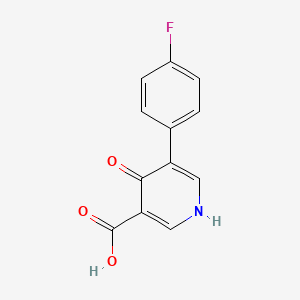

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

“5-(4-Fluorophenyl)valeric acid” is a compound with the molecular formula C11H13FO2 . It’s also known as “5-(4-fluorophenyl)pentanoic Acid” or "Benzenepentanoic acid, 4-fluoro-" .

Physical And Chemical Properties Analysis

“5-(4-Fluorophenyl)valeric acid” has a molecular weight of 196.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 .

Applications De Recherche Scientifique

- This compound is listed as a biochemical reagent . Biochemical reagents are substances used in biochemistry and molecular biology research. They play a crucial role in the detection, measurement, and manipulation of biological systems.

- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” as a biochemical reagent is not detailed in the source .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

- While not directly related to “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, indole derivatives have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Biochemical Reagents

Indole Derivatives

- Compounds with a fluorophenyl group, such as “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, are widely used as intermediates in the industrial production of several drugs .

- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” as a pharmaceutical intermediate is not detailed in the source .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

- Pyrazoles and their derivatives play an important role in some biological activities in medicine . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

- Unique properties of the fluorine atom stimulate widespread use and development of new organofluorine compounds in agrochemistry, biotechnology, and pharmacology applications .

- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” in these fields is not detailed in the source .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Pharmaceutical Intermediates

Pyrazole Derivatives

Organofluorine Compounds

- Safety Data Sheet

- The compound is listed in a safety data sheet . Safety data sheets are important documents that provide information on the properties of potentially hazardous chemical substances.

- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” in this context is not detailed in the source .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTVDTIADHKZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide](/img/structure/B2981014.png)

![N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2981017.png)

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)